Product packaging for 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one(Cat. No.:CAS No. 53966-40-8)

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one

Cat. No.: B13927921
CAS No.: 53966-40-8
M. Wt: 138.21 g/mol
InChI Key: HANQTSNTSAMPQO-UHFFFAOYSA-N
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Description

Significance of Bicyclic Ketones in Chemical Research

Bicyclic ketones are key intermediates in the synthesis of a wide array of organic compounds. Their rigid frameworks provide a platform for stereocontrolled reactions, making them invaluable in the preparation of complex molecular architectures. The inherent strain in some bicyclic systems can be harnessed to drive specific chemical transformations, offering pathways to molecules that would be difficult to synthesize through other means. Furthermore, the photochemical decarbonylation of bicyclic ketones presents a method for creating complex bicyclic compounds and functionalized cyclopentane (B165970) systems.

Unique Structural Features of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane scaffold is characterized by the fusion of a five-membered cyclopentane ring with a three-membered cyclopropane (B1198618) ring. This arrangement results in significant ring strain, which profoundly influences the molecule's reactivity and conformation. The presence of the cyclopropane ring, in particular, introduces considerable angle and torsional strain, making its carbon-carbon bonds susceptible to cleavage under various reaction conditions.

This structural framework imposes rigid conformational constraints on the molecule. Such rigidity is a highly valued feature in medicinal chemistry as it allows for the design of molecules with well-defined three-dimensional shapes. By limiting the conformational freedom, it is possible to improve a molecule's binding affinity and selectivity for a specific biological target. Consequently, the bicyclo[3.1.0]hexane scaffold is found in numerous natural products and synthetic bioactive compounds and is considered a valuable synthetic intermediate. nih.govnih.gov For instance, derivatives of this scaffold have been investigated as antagonists for metabotropic glutamate (B1630785) receptors, showing potential for the treatment of depression. nih.gov

Overview of Academic Interest in 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one and Related Derivatives

The academic interest in this compound is largely connected to its status as an isomer of thujone, a naturally occurring bicyclic monoterpene found in plants like thuja, sage, and wormwood. rsc.org Thujone is known for its biological activity, notably as a modulator of the γ-aminobutyric acid type A (GABAA) receptor. rsc.orgnih.gov The study of thujone and its isomers, including their synthesis and biological properties, is an active area of research. rsc.orgnih.gov Enantioselective synthesis routes have been developed to access specific stereoisomers of thujone, highlighting the importance of stereochemistry in its biological function. rsc.orgnih.gov

Furthermore, derivatives of the trimethylbicyclo[3.1.0]hexane framework serve as important intermediates in the synthesis of other complex molecules. For example, certain derivatives are precursors to synthetic pyrethroids, a class of insecticides. google.com The photochemical reactivity of the related bicyclo[3.1.0]hex-3-en-2-one system is also of significant interest. These compounds can undergo rearrangement reactions when exposed to ultraviolet light to form substituted phenols and benzoic acid derivatives, providing a synthetic route to these valuable chemical motifs. cdnsciencepub.comresearchgate.netnih.gov This reactivity underscores the potential of the bicyclo[3.1.0]hexanone core in developing novel synthetic methodologies.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number53966-40-8
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Monoisotopic Mass138.104465 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13927921 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one CAS No. 53966-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53966-40-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,3,6-trimethylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3

InChI Key

HANQTSNTSAMPQO-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1C(=O)C(C2)(C)C

Origin of Product

United States

Synthesis Methodologies and Strategies for 3,3,6 Trimethylbicyclo 3.1.0 Hexan 2 One and Analogs

Total Synthesis Approaches

Total synthesis provides a versatile platform for the de novo construction of the 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one scaffold, allowing for the introduction of various substituents and the control of stereochemistry. Key strategies in this domain include cyclopropanation reactions, annulation strategies, intramolecular cyclizations, and the development of stereoselective pathways.

Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Formation

The construction of the cyclopropane (B1198618) ring is a pivotal step in the synthesis of the bicyclo[3.1.0]hexane core. The Simmons-Smith reaction and its modifications are prominent examples of stereospecific cyclopropanation methods employed for this purpose. researchgate.netnih.govnih.govorganicreactions.org A diastereoselective synthesis of α-thujone, a stereoisomer of this compound, highlights this approach. This strategy relies on a Simmons-Smith reaction to form the cyclopropane ring, followed by a regio- and diastereoselective methylation to complete the natural product. rsc.org The stereospecificity of the Simmons-Smith reaction, where the methylene (B1212753) group is delivered to the same face of the double bond, is a key advantage in controlling the stereochemistry of the final product. organicreactions.org

A concise, six-step total synthesis of α-thujone and its isotopically labeled analog, d6-α-thujone, further illustrates the utility of this methodology. researchgate.net This synthetic route commences with the readily available dimethylfulvene and utilizes a Simmons-Smith cyclopropanation of a cyclopentenol (B8032323) intermediate to construct the bicyclo[3.1.0]hexane skeleton. researchgate.nettum.de

Reaction Key Reagents Key Features Reference
Simmons-Smith CyclopropanationDiiodomethane, Zinc-Copper Couple (or Diethylzinc)Stereospecific formation of cyclopropane ring from an alkene. researchgate.netnih.govnih.govorganicreactions.org
Diastereoselective Synthesis of α-ThujoneSimmons-Smith reagent, Methylating agentFormation of cyclopropane followed by diastereoselective methylation. rsc.org
Total Synthesis of α-ThujoneDimethylfulvene, Simmons-Smith reagentSix-step synthesis from a readily available starting material. researchgate.nettum.de

(3 + 2) Annulation Strategies from Cyclopropenes

Convergent (3 + 2) annulation strategies offer an efficient method for the construction of the five-membered ring of the bicyclo[3.1.0]hexane system. An innovative approach involves the photoredox-mediated (3 + 2) annulation of aminocyclopropanes with cyclopropenes. nih.govrsc.org This method allows for the rapid assembly of the bicyclic scaffold under mild conditions. nih.gov The reaction proceeds with a broad substrate scope and can be highly diastereoselective, particularly when using fluorinated cyclopropenes. nih.govrsc.org This strategy provides a convergent route to substituted bicyclo[3.1.0]hexanes, including those with all-carbon quaternary centers. nih.govrsc.org While not yet explicitly demonstrated for the synthesis of this compound, the versatility of this method suggests its potential for accessing a range of thujone analogs.

Reaction Key Components Catalyst Key Features Reference
Photoredox-mediated (3 + 2) AnnulationAminocyclopropanes, CyclopropenesOrganic or Iridium Photoredox CatalystConvergent synthesis of bicyclo[3.1.0]hexanes, broad scope, high diastereoselectivity with fluorinated substrates. nih.govrsc.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions, particularly the cycloisomerization of enynes, represent a powerful and atom-economical approach to the bicyclo[3.1.0]hexanone core. Gold(I) and platinum(II) catalysts have proven to be highly effective in promoting the cycloisomerization of hydroxylated enynes to yield bicyclo[3.1.0]hexan-3-one derivatives. organic-chemistry.orgnih.gov This transformation is believed to proceed through the formation of a cyclopropyl (B3062369) metal carbene intermediate. nih.gov

A notable application of this methodology is the total synthesis of sabinone, a terpene closely related to thujone. organic-chemistry.org The key step in this synthesis is a platinum-catalyzed cycloisomerization of a hydroxylated enyne. organic-chemistry.org Gold(I) catalysts, such as (PPh3)AuCl/AgSbF6, have also been shown to be effective, often at ambient temperatures. organic-chemistry.orgnih.gov Furthermore, the strategic placement of functional groups on the enyne precursor can direct the cycloisomerization to yield isomeric products, such as those with the ketone at the C-2 position of the bicyclo[3.1.0]hexane skeleton. nih.gov

Reaction Catalyst Substrate Product Reference
Enyne CycloisomerizationPtCl2 or (PPh3)AuCl/AgSbF6Hydroxylated 1,5-enynesBicyclo[3.1.0]hexan-3-one derivatives organic-chemistry.orgnih.gov
Enyne Cycloisomerization(PPh3)AuCl/AgSbF6Acetoxylated 1,5-enynesBicyclo[3.1.0]hexan-2-one derivatives nih.gov

Stereoselective and Enantioselective Synthetic Pathways

The control of stereochemistry is a critical aspect of the synthesis of this compound and its isomers, which often exist as multiple stereoisomers. rsc.orgnih.gov A highly efficient, three-step enantioselective synthesis of both (+)- and (-)-α-thujone has been developed, showcasing a powerful strategy for controlling chirality. rsc.orgrsc.orgnih.gov

This synthesis commences with the formylation of 3-methyl-1-butyne (B31179), followed by a one-pot Brown crotylation that establishes the initial stereocenter with high diastereo- and enantioselectivity. rsc.org The crucial step is a gold-catalyzed cycloisomerization of the resulting homoallylic alcohol. rsc.orgrsc.orgnih.gov This reaction proceeds with excellent chirality transfer, conferring the stereochemistry from the alcohol to the all-carbon quaternary center of the bicyclo[3.1.0]hexanone product. rsc.org The use of either enantiomer of the Brown crotylation reagent allows for access to both enantiomers of α-thujone. rsc.org

Step Key Reagents/Reaction Key Outcome Yield/Selectivity Reference
1Formylation of 3-methyl-1-butyneFormation of ynal74% yield rsc.org
2One-pot Brown crotylationEnantioselective formation of homoallylic alcohol81% yield, >20:1 dr, 91% ee rsc.org
3Gold-catalyzed cycloisomerizationChirality transfer to form (-)-α-thujone63% yield, 10:1 dr, 88% ee rsc.org

Synthesis from Natural Precursors

The abundance of certain terpenes in nature provides a cost-effective and stereochemically defined starting point for the synthesis of this compound and its analogs.

Derivation from (+)-3-Carene and Other Terpenoids

(+)-3-Carene, a bicyclic monoterpene readily available from turpentine, is a valuable chiral precursor for the synthesis of bicyclo[3.1.0]hexane derivatives. thieme-connect.comthieme-connect.comresearchgate.net A scalable, five-step process for the conversion of technical grade (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one has been developed. thieme-connect.comthieme-connect.com

The synthetic sequence begins with the conversion of (+)-3-carene to a bromohydrin. thieme-connect.comthieme-connect.com This intermediate then undergoes a semi-pinacol rearrangement upon treatment with a silver salt to afford the ring-contracted 6,6-dimethylbicyclo[3.1.0]hexan-3-one. thieme-connect.com Subsequent steps involve a Baeyer-Villiger oxidation, hydrolysis, and a final oxidation to yield the target ketone. thieme-connect.com This route has been optimized to minimize the use of chromatography and toxic chromium oxidants, making it suitable for large-scale production. thieme-connect.comthieme-connect.com

Starting Material Key Transformation Intermediate Final Product Reference
(+)-3-CareneBromohydrin formation(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol6,6-Dimethylbicyclo[3.1.0]hexan-3-one thieme-connect.comthieme-connect.com
BromohydrinSemi-pinacol rearrangement6,6-Dimethylbicyclo[3.1.0]hexan-3-one- thieme-connect.com

The biosynthesis of thujone in plants also provides insight into potential synthetic strategies. wikipedia.org It is proposed to be generated from the enzymatic reduction of sabinone, which itself is derived from geranyl diphosphate (B83284). rsc.org

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful tool for the synthesis of complex molecules like this compound and its analogs, often providing high stereoselectivity under mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, are particularly valuable for creating chiral bicyclo[3.1.0]hexane derivatives.

A notable chemoenzymatic strategy for synthesizing chiral bicyclo[3.1.0]hexane derivatives starts from the readily available monoterpene (+)-3-carene. doi.org This multi-step process involves an initial ozonolysis of (+)-3-carene, followed by an intramolecular aldol (B89426) condensation to form a bicyclic enone. Subsequent reduction of the enone yields a diastereoisomeric mixture of a secondary allylic alcohol. This alcohol can then serve as a substrate for biotransformation using lipases, a class of enzymes that can catalyze hydrolysis or transesterification reactions with high enantioselectivity. doi.orgresearchgate.net For instance, lipases can be employed to resolve the diastereoisomeric mixture of alcohols, providing access to pure diastereoisomers which can then be oxidized to the corresponding chiral ketones. doi.org

The versatility of biocatalysts is further demonstrated in the asymmetric reduction of bicyclic ketones. researchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing ketones to their corresponding alcohols with a high degree of stereoselectivity. nih.gov This approach is particularly useful for producing enantiopure alcohols, which are valuable chiral building blocks. Baeyer-Villiger monooxygenases (BVMOs) represent another class of enzymes that can be used in the biotransformation of bicyclic ketones, catalyzing their oxidation to lactones. nih.gov The choice of enzyme and reaction conditions allows for the selective synthesis of desired stereoisomers.

For instance, the yeast Candida parapsilosis ATCC 7330 has been utilized for the enantioselective hydrolysis of an acetate (B1210297) derivative, yielding an optically pure (R)-alcohol. This chiral alcohol was subsequently used as a starting material for the synthesis of an enantiomerically enriched bicyclic alcohol, showcasing a successful chemoenzymatic route. scirp.org

While a direct biocatalytic synthesis of this compound is not extensively detailed in the literature, the principles demonstrated in the synthesis of its analogs from (+)-3-carene and other precursors provide a clear framework for potential biocatalytic and chemoenzymatic strategies. These strategies would likely involve the enzymatic resolution of a racemic intermediate or the stereoselective enzymatic reduction of a prochiral ketone to introduce the desired chirality.

Scalable Synthetic Protocols and Process Optimization

The development of scalable synthetic protocols is crucial for the industrial application of this compound and its analogs. A robust and efficient process for a closely related compound, 6,6-dimethylbicyclo[3.1.0]hexan-3-one, has been developed, starting from technical-grade (+)-3-carene. lookchem.com This multi-step synthesis was optimized to minimize the use of chromatography, reduce the excess of expensive silver salts, and avoid toxic chromium oxidants, making it more amenable to large-scale production. lookchem.com

The process begins with the conversion of (+)-3-carene to a bromohydrin. This intermediate then undergoes a semi-pinacol rearrangement to yield a ring-contracted product. lookchem.com Subsequent steps involve a Baeyer-Villiger rearrangement followed by saponification and oxidation to afford the final ketone. lookchem.com

Process optimization efforts focused on several key aspects of the synthesis. For the semi-pinacol rearrangement, various silver salts and bases were screened to improve the yield and reduce costs. It was found that using a combination of silver nitrate (B79036) and an organic base like triethylamine (B128534) was more efficient than using the more expensive silver(I) oxide. lookchem.com

The final purification of the liquid product was achieved through distillation, which is a more scalable method than chromatography. Distillation at reduced pressure (1.5 mmHg) between 70 to 80 °C afforded the desired 6,6-dimethylbicyclo[3.1.0]hexan-3-one in 80% yield with over 99% purity, a process that was successfully demonstrated on a 0.25 kg scale. lookchem.com

These examples of scalable syntheses for bicyclo[3.1.0]hexane analogs highlight the key considerations for process optimization, including the selection of starting materials, the reduction of hazardous and costly reagents, and the implementation of scalable purification techniques. The principles from these optimized processes can be applied to the development of a large-scale synthesis of this compound.

Below is an interactive data table summarizing the optimization of a key step in the synthesis of an analog, showcasing the impact of different reagents on the reaction outcome.

EntrySilver SaltEquivalentsBaseYield (%)
1Ag2O2.0-75
2AgNO32.0NaHCO380
3AgNO31.5NaHCO378
4AgNO31.5Et3N85

This table illustrates the optimization of the semi-pinacol rearrangement in the synthesis of a bicyclo[3.1.0]hexane analog. Data is representative of findings in cited literature. lookchem.com

Chemical Reactivity and Transformation Studies of 3,3,6 Trimethylbicyclo 3.1.0 Hexan 2 One

Thermal Rearrangements and Pyrolysis Pathways

The thermal behavior of bicyclo[3.1.0]hexane systems is characterized by complex rearrangements, often involving the cleavage of the strained cyclopropane (B1198618) ring. These reactions can lead to the formation of various cyclic and aromatic compounds.

Mechanism Elucidation of Thermal Eliminations and Sigmatropic Shifts

Research into the thermal decomposition of derivatives of the 3,3,6-trimethylbicyclo[3.1.0]hexane skeleton has provided insight into the plausible reaction mechanisms. A study on the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, a compound structurally similar to the titular ketone, revealed a multi-step reaction pathway instead of a simple elimination. colab.wsresearchgate.net

The process is believed to begin with a 1,2-elimination of the ester group to form an intermediate, 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. colab.wsresearchgate.net This is followed by a rate-determining sigmatropic rearrangement. colab.wsresearchgate.net Specifically, this second step is a concerted homodienyl 1,5-hydrogen shift. colab.ws Computational studies suggest that the cyclopropyl (B3062369) moiety can undergo homolytic bond cleavage, which results in an allylically stabilized biradical intermediate. colab.ws Sigmatropic reactions are pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular fashion. wikipedia.org

Table 1: Proposed Mechanism for the Thermal Rearrangement of a 2-Acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane

Step Reaction Type Description
1 1,2-Elimination The initial step involves the elimination of the ester group, leading to the formation of 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene as an intermediate. colab.ws

Formation of Aromatic and Cyclic Diene Products

Bicyclohexenes are often considered immediate precursors to aromatic compounds. colab.ws In the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane at 350°C, the expected product, 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene, was not the final isolated compound. Instead, the reaction yielded 1,3,3-trimethyl-1,4-cyclohexadiene. colab.wsresearchgate.net This transformation highlights the propensity of the bicyclo[3.1.0]hexene intermediate to rearrange into a more stable cyclohexadiene structure. The formation of aromatic rings is a common outcome in the pyrolysis of various organic compounds at high temperatures, often proceeding through complex reaction networks involving radical species. scispace.commdpi.comnih.gov

Oxidation Reactions

The oxidation of bicyclo[3.1.0]hexane derivatives can be directed at either the carbon skeleton or functional groups. The presence of the ketone in 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one and potential unsaturation in related derivatives provides multiple sites for oxidative transformations.

Epoxidation Studies on Unsaturated Bicyclo[3.1.0]hexane Derivatives

While this compound is saturated, studies on unsaturated analogues demonstrate key oxidative pathways. For instance, the oxidation of 4-formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-ene with a peroxy acid begins with the epoxidation of the carbon-carbon double bond. google.com This reaction forms a 3,4-epoxy-4-formyl-3,6,6-trimethylbicyclo[3.1.0]hexane intermediate. google.com Epoxidation is a common reaction for unsaturated bicyclo[3.1.0]hexane systems, and various oxidizing agents, including meta-chloroperoxybenzoic acid (mCPBA), can be employed. google.com

Peroxy Acid Mediated Oxidations

Peroxy acids are versatile reagents capable of effecting various oxidations. In the case of the 4-formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-ene derivative, the reaction with a peroxy acid proceeds beyond the initial epoxidation. The intermediate epoxide undergoes a subsequent oxidation, which is a type of Baeyer-Villiger oxidation, to form 3,4-epoxy-4-formyloxy-3,6,6-trimethylbicyclo[3.1.0]hexane. google.com This species is then further oxidized to yield the final product, 3,6,6-trimethyl-3-hydroxybicyclo[3.1.0]hexan-4-one. google.com This entire sequence from the unsaturated aldehyde to the hydroxy ketone can be carried out in a single step using a peroxy acid. google.com Oxidation of other bicyclic monoterpenes has also been achieved using reagents like hydrogen peroxide and peracetic acid. rsc.orgrsc.org

Table 2: Multi-step Peroxy Acid Oxidation of 4-Formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-ene

Step Intermediate/Product Reaction Type
Start 4-Formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-ene -
1 3,4-Epoxy-4-formyl-3,6,6-trimethylbicyclo[3.1.0]hexane Epoxidation
2 3,4-Epoxy-4-formyloxy-3,6,6-trimethylbicyclo[3.1.0]hexane Baeyer-Villiger Oxidation

| 3 | 3,6,6-Trimethyl-3-hydroxybicyclo[3.1.0]hexan-4-one | Oxidation/Hydrolysis |

Reduction Reactions

The reduction of bicyclo[3.1.0]hexan-2-ones primarily targets the ketone functionality. Specific detailed studies on the reduction of this compound are not extensively documented in the surveyed literature. However, the reactivity can be inferred from the behavior of the parent bicyclo[3.1.0]hexan-3-one. The reduction of this ketone provides access to the corresponding bicyclo[3.1.0]hexan-3-ol. cdnsciencepub.com Standard reducing agents would be expected to convert the ketone group in this compound to a secondary alcohol, yielding 3,3,6-trimethylbicyclo[3.1.0]hexan-2-ol. The stereochemical outcome of such a reduction would be influenced by the steric hindrance posed by the gem-dimethyl group at the C3 position and the methyl group at the C6 position, which would direct the approach of the hydride reagent.

Derivatization and Functionalization Studies

The modification of the core structure of this compound through derivatization and functionalization is a key aspect of its chemical profile. These transformations allow for the introduction of various functional groups, enabling the synthesis of a diverse range of compounds.

While direct acylation of the enolate of this compound is a plausible transformation, studies on closely related systems provide significant insights into the esterification of the corresponding alcohol. The alcohol, 3,3,6-trimethylbicyclo[3.1.0]hexan-2-ol, can be readily prepared by the reduction of the ketone.

Research has been conducted on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, the acetate (B1210297) ester of the corresponding alcohol. This study implies the successful esterification of 2,6,6-trimethylbicyclo[3.1.0]hexan-2-ol to form the acetate ester, a reaction typically achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The pyrolysis of this ester at 350°C was investigated to understand its thermal stability and rearrangement pathways, which were found to proceed through a two-step mechanism involving a 1,2-elimination of the ester followed by a sigmatropic rearrangement.

ReactantReagentProductReaction TypeReference
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-olAcetic Anhydride/Pyridine2-Acetoxy-3,3,6-trimethylbicyclo[3.1.0]hexaneEsterificationAnalogous to reported synthesis

The introduction of halogen atoms to the bicyclo[3.1.0]hexane skeleton can significantly alter its reactivity and provide a handle for further functionalization. Studies on analogous bicyclo[3.1.0]hexanone systems have demonstrated that halogenation can occur at various positions.

For instance, the bromination of the enol acetate of 6-phenylbicyclo[3.1.0]hexan-3-one has been shown to yield 2-bromo-6-phenylbicyclo[3.1.0]hexan-3-one. This suggests that this compound could undergo a similar transformation. By first forming the enol acetate, treatment with a bromine source such as N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C4 position.

Furthermore, research on the bromination of cyclohexene (B86901) derivatives followed by intramolecular enolate alkylation has led to the formation of 4-bromobicyclo[3.1.0]hexane-1-carboxylates. This highlights the utility of halogenated intermediates in the construction and functionalization of the bicyclo[3.1.0]hexane framework.

Starting MaterialReagentsIntermediateProductReaction Type
This compound1. Acetic Anhydride, p-TsOH 2. N-Bromosuccinimide4-Bromo-3,3,6-trimethylbicyclo[3.1.0]hexan-2-one Enol Acetate4-Bromo-3,3,6-trimethylbicyclo[3.1.0]hexan-2-oneEnol Acetate Formation and Bromination

Acid-Catalyzed and Base-Catalyzed Transformations

The strained bicyclo[3.1.0]hexane ring system is susceptible to rearrangements and ring-opening reactions under both acidic and basic conditions. The presence of the ketone functionality in this compound influences the outcome of these transformations.

Under acidic conditions, bicyclo[3.1.0]hexan-2-one derivatives can undergo a variety of rearrangements. A notable example is the acid-catalyzed pinacol-type rearrangement observed in 1-silyloxybicyclo[3.1.0]hexan-2-ols, which are structurally related to the target molecule. Treatment of these compounds with a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can induce a rearrangement to form bicyclo[2.1.1]hexan-2-ones. This transformation proceeds through a carbocation intermediate, and the migration of one of the cyclopropane bonds leads to the ring-contracted product. It is plausible that this compound, particularly after reduction to the corresponding diol, could undergo similar acid-catalyzed rearrangements.

Base-catalyzed reactions of this compound are expected to involve the formation of an enolate at the C4 position. This enolate can then participate in various reactions. For instance, in the context of the Favorskii rearrangement, if a halogen were present at the C4 position, treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring contraction to a cyclopentanecarboxylic acid derivative. While this specific reaction has not been detailed for the title compound, it represents a classic base-catalyzed transformation of α-haloketones. Furthermore, base-promoted intramolecular additions have been documented in related bicyclo[3.1.0]hexane systems, showcasing the utility of base catalysis in forming new carbon-carbon bonds.

Starting MaterialConditionsPlausible Product(s)Transformation Type
3,3,6-Trimethylbicyclo[3.1.0]hexan-2,4-diolAcid (e.g., p-TsOH)Trimethylbicyclo[2.1.1]hexan-2-one derivativePinacol Rearrangement
4-Halo-3,3,6-trimethylbicyclo[3.1.0]hexan-2-oneBase (e.g., NaOH)Trimethylcyclopentanecarboxylic acid derivativeFavorskii Rearrangement

Stereochemical Investigations and Conformational Analysis

Determination of Relative and Absolute Stereochemistry

Elucidating the precise three-dimensional arrangement of atoms is fundamental. A combination of advanced analytical techniques is employed to determine both the relative and absolute stereochemistry of bicyclo[3.1.0]hexane derivatives.

Single-crystal X-ray diffraction is an authoritative method for the unambiguous determination of molecular structure. Studies on various bicyclo[3.1.0]hexane derivatives have consistently confirmed the boat-like conformation of the bicyclic skeleton. rsc.org This technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the strain within the molecule. For instance, the absolute configuration of fragrant terpenoid derivatives incorporating the bicyclo[3.1.0]hexane system has been definitively established using X-ray crystallography. researchgate.net

Table 1: Crystallographic Data for a Representative Bicyclo[3.1.0]hexane Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.89(1)
b (Å)9.53(1)
c (Å)5.602(5)
α (°)104.71(2)
β (°)83.59(2)
γ (°)100.20(1)
Note: Data is for N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, a related derivative, as a representative example of the bicyclo[3.1.0]hexane core. rsc.org

Given the chirality of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one, the separation of its enantiomers and the determination of enantiomeric excess (ee) are critical in stereoselective synthesis and for evaluating the properties of individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. For example, derivatives of bicyclo[3.1.0]hexane have been successfully resolved using chiral column chromatography. google.com

Circular Dichroism (CD) spectroscopy is another valuable tool for determining the enantiomeric excess of chiral ketones. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov

Conformational Preferences of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system is conformationally rigid due to the fusion of the five-membered and three-membered rings. Computational and experimental studies have shown that the cyclopentane (B165970) ring adopts a boat conformation. rsc.org This rigid structure limits the conformational freedom of the molecule, which has significant implications for its reactivity and how it interacts with other molecules. The fusion of the two rings results in a non-planar, puckered geometry, creating distinct steric environments on either face of the molecule. The stable conformation is one where the smallest group on the C3 position orients inward toward the cyclopropane (B1198618) ring. mdpi.com

Influence of Substituents on Stereochemical Outcomes

The nature and position of substituents on the bicyclo[3.1.0]hexane framework can significantly influence the stereochemical outcome of chemical reactions. Directing groups can play a crucial role in stereoselective synthesis. For instance, in intramolecular Simmons-Smith cyclopropanation reactions to form bicyclo[3.1.0]hexanes, the presence of an allylic alcohol or its ether derivatives can direct the zinc carbenoid, leading to the formation of the bicyclic product with high stereocontrol. The steric bulk and electronic properties of substituents can favor the formation of one diastereomer over another.

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of this compound relies on diastereoselective and enantioselective transformations. A variety of synthetic strategies have been developed to achieve high levels of stereocontrol.

One notable approach is the intramolecular cyclopropanation of unactivated alkenes, which can construct the bicyclo[3.1.0]hexane skeleton with vicinal all-carbon quaternary stereocenters in good yields and with high enantioselectivity. d-nb.info Another powerful method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be highly diastereoselective, particularly when using difluorocyclopropenes. nih.govrsc.org

Enzymatic resolutions have also proven effective. For example, lipase-catalyzed asymmetric acetylation can resolve racemic bicyclo[3.1.0]hexan-2-ol derivatives into enantiomerically pure acetates, which can then be converted to the desired enantiomer of the target molecule. nih.gov These stereoselective syntheses are crucial for accessing specific, biologically active isomers of bicyclo[3.1.0]hexane-based compounds. nih.gov

Table 2: Examples of Stereoselective Transformations for Bicyclo[3.1.0]hexane Synthesis

Reaction TypeKey FeaturesStereoselectivity
Intramolecular Simmons-Smith CyclopropanationDirected by allylic hydroxyl groups.High stereocontrol.
Intramolecular Radical CyclopropanationForms vicinal all-carbon quaternary stereocenters.Good to excellent enantioselectivity. d-nb.info
(3+2) AnnulationConvergent synthesis of substituted bicyclo[3.1.0]hexanes.Highly diastereoselective. nih.govrsc.org
Lipase-Catalyzed Asymmetric AcetylationEnzymatic resolution of racemic alcohols.Produces enantiomerically pure products. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have been pivotal in deciphering the complex reaction pathways available to the bicyclo[3.1.0]hexane framework, particularly under thermal or photochemical conditions. These studies often focus on the strained cyclopropane (B1198618) ring, which is prone to cleavage.

Computational studies have been employed to explore the mechanisms of thermal rearrangements in derivatives of the bicyclo[3.1.0]hexane system. By calculating the Gibbs free energy of activation (ΔG‡) and reaction energies, researchers can map out the potential energy surface of a reaction. For instance, in the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, computational methods such as PM3, HF/6-31G, and various Density Functional Theory (DFT) and post-Hartree-Fock methods (B3LYP, UB3LYP, UMP2 with a 6-31G basis set) were used to elucidate the reaction mechanism. The calculations supported a two-step mechanism, with the rate-determining step being a sigmatropic rearrangement involving a concerted homodienyl 1,5-hydrogen shift.

Similarly, theoretical investigations into the acid-promoted cationic rearrangement of related bicyclic systems have used DFT calculations (mPW1PW91/6-311+G(2d,p)//B3LYP/6-31+G(d,p)) to determine the relative free energies of transition states and intermediates. chemrxiv.org These calculations revealed that while a 1,2-methyl shift is thermodynamically preferred, a 1,2-alkyl shift is kinetically favored with a nearly barrierless transformation, explaining the observed product distribution. chemrxiv.org In the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol, calculations predicted a high-energy transition structure for the initial cyclopropane bond cleavage on the ground state potential energy surface, leading to a singlet intermediate. researchgate.net

Table 1: Calculated Energy Barriers for Bicyclic Rearrangements
Reaction / SystemComputational MethodPathwayCalculated Barrier (ΔG‡)Thermodynamic Outcome (ΔG)
Cationic Rearrangement of a Diterpenoid PrecursormPW1PW91/6-311+G(2d,p)//B3LYP/6-31+G(d,p)1,2-Methyl Shift+8.6 kcal/mol-13.5 kcal/mol (Exergonic)
Cationic Rearrangement of a Diterpenoid PrecursormPW1PW91/6-311+G(2d,p)//B3LYP/6-31+G(d,p)1,2-Alkyl Shift+0.2 kcal/mol-9.5 kcal/mol (Exergonic)
Thermal Rearrangement of Bicyclo[3.1.0]hex-3-en-2-oneNot SpecifiedInitial C-C Bond Cleavage (Ground State)High Energy BarrierIntermediate is 25.0 kcal/mol above ground state

A key area of investigation for bicyclic systems is whether reactions proceed through polar (ionic) or biradical intermediates. Computational studies on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane explicitly calculated energy profiles for both proposed polar and biradical mechanisms. The results from UB3LYP/6-31G* calculations indicated that the cyclopropyl (B3062369) moiety can undergo homolytic bond cleavage to form an allylically stabilized biradical intermediate.

Further evidence for radical pathways comes from studies on the C4 radicals of α- and β-thujone. These radicals, generated via photolysis, were found to undergo distinct rearrangement reactions. nih.govlookchem.com In contrast, when the C4 cation was generated, it rearranged through a different pathway to form carvacrol, demonstrating that the thujone skeleton can differentiate between radical and cationic pathways. nih.govlookchem.com Computational evidence for the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one also supports the formation of a diradical intermediate over a zwitterionic one. researchgate.net This study suggests the mechanism involves an intersystem crossing from an excited triplet state to a ground-state singlet intermediate. researchgate.net

The inherent strain in the cyclopropane ring of the bicyclo[3.1.0]hexane system makes its C-C bonds susceptible to cleavage. The homolytic cleavage energy of a cyclopropane C-C bond is approximately 61.0 kcal mol⁻¹. thieme-connect.com Computational methods have been used to directly probe this process. For instance, UB3LYP/6-31G* calculations have shown that the cyclopropyl group in a bicyclo[3.1.0]hex-2-ene system can undergo homolytic bond cleavage, resulting in an allylically stabilized biradical intermediate. This pathway is often competitive with concerted pericyclic reactions, especially under thermal or photochemical stimulation. The alkoxy radicals generated from silyloxybicyclo[n.1.0]alkanes are also thought to undergo homolytic scission of the more substituted carbon-carbon bond of the cyclopropane ring. orgsyn.org

Molecular Modeling and Conformational Landscape Exploration

The bicyclo[3.1.0]hexane framework imposes significant rigid conformational constraints on the molecule. The fusion of the five-membered cyclopentane (B165970) ring and the three-membered cyclopropane ring results in a non-planar, puckered geometry. The cyclopentane ring can adopt various conformations, such as envelope or twist forms, which are influenced by the fused cyclopropane.

Early studies on the conformations of α- and β-thujone utilized NMR spectroscopy to understand their structures. nih.gov More recently, computational methods have been combined with experimental techniques like gas-phase electron diffraction (GED) to study the conformational preferences of related systems. For example, a study on 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane found that the molecule exists as a mixture of two conformers of Cₛ point group symmetry: a chair and a boat form. researchgate.net Using MP2/aug-cc-PVTZ level calculations, the chair conformer was identified as the global minimum, with the boat conformer being 1.39 kcal/mol higher in energy. researchgate.net The study determined the relative populations of these conformers in the gas phase. researchgate.net

Table 2: Conformational Analysis of 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane
Computational MethodConformerRelative Energy (kcal/mol)Calculated Population
MP2/aug-cc-PVTZChair0.0074%
Boat1.3926%
DFT-B3LYP/cc-pVTZChair-81%
Boat-19%

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which aids in the structural elucidation of molecules. NMR chemical shifts are frequently calculated to compare with experimental data. Studies on a wide range of bicyclic ketones, including those with the bicyclo[3.1.0]hexane skeleton, have utilized ¹³C NMR spectroscopy to probe structural and stereochemical features. cdnsciencepub.com

Modern computational approaches for predicting NMR spectra involve DFT calculations or machine learning models. nih.govresearchgate.net For DFT-based predictions, a common workflow involves a conformational search, geometry optimization of each conformer (e.g., using B3LYP-D3BJ/6-31G(d)), and then NMR shift prediction for each conformer (e.g., using WP04/6-311++G(2d,p) with a solvent model). github.io The final predicted spectrum is a Boltzmann-weighted average of the conformer predictions. github.io For ¹³C NMR, functionals like M06 have shown high accuracy, with root-mean-square deviations of around 3.97 ppm. researchgate.net Machine learning approaches, trained on large datasets of experimental or high-level computed spectra, can also provide highly accurate predictions of chemical shifts in milliseconds. nih.govresearchgate.net

Ligand-Protein Interaction Modeling (e.g., Odorant-Binding Proteins)

Molecular docking and other computational techniques are used to model the interaction between small molecules (ligands) like 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one and proteins. nih.govnih.gov These methods predict the binding conformation and affinity of a ligand within the active site of a protein, which is crucial for understanding its biological activity and for drug design. nih.gov

Thujone is known to be a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. myadlm.orgwikipedia.org While specific docking studies of thujone with odorant-binding proteins are not detailed in the provided sources, modeling of similar bicyclic monoterpenoids with protein targets has been performed. For example, a computational study investigated the interaction of 6-(hydroxymethyl)-1,4,4-trimethylbicyclo[3.1.0]hexan-2-ol, a related structure, with the prefusion DENV2 E protein from the dengue virus using molecular docking to predict binding affinity and chemical interactions. researchgate.net Such studies typically involve preparing the 3D structures of the ligand and protein, performing docking simulations using software like AutoDock Vina, and analyzing the resulting protein-ligand complexes to identify key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

In silico Molecular Docking Studies of Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a protein target.

Research into the biological activities of compounds related to this compound has utilized molecular docking to explore their potential therapeutic applications. For instance, a derivative, 6-(hydroxymethyl)-1,4,4-trimethylbicyclo[3.1.0]hexan-2-ol, was identified as one of the top nine compounds with a strong binding affinity for the prefusion envelope protein of the Dengue virus (DENV2) in a virtual screening study. uin-malang.ac.idresearchgate.net This suggests its potential as an antiviral agent by inhibiting viral fusion. The docking analysis revealed that this compound occupies the 'C' binding site on the DENV2 E protein. uin-malang.ac.id

In a different study, another related compound, bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, was investigated for its interaction with the SMAD4 protein, a tumor suppressor implicated in gallbladder cancer. unisza.edu.my The docking studies showed that this compound, along with others isolated from Trachyspermum ammi, exhibited binding affinity for the SMAD4 receptor, indicating a potential for anticancer activity. unisza.edu.my

Furthermore, molecular docking has been employed to understand the foraging behavior of honey bees by examining the binding affinities of various volatile compounds to their odorant-binding proteins (OBPs). sci-hub.se Among the compounds studied, 6-(hydroxymethyl)-1,4,4-trimethylbicyclo[3.1.0]hexan-2-ol demonstrated a high binding affinity with the OBP residues of bees, suggesting it may act as an attractant. sci-hub.se

Theoretical studies have also been conducted on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane to elucidate the reaction mechanism through a computational approach.

Computational Analysis of Binding Affinities

The binding affinity, often quantified by the binding energy (typically in kcal/mol), is a crucial parameter in determining the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex and, therefore, a higher binding affinity.

In the study involving the DENV2 envelope protein, the binding affinities of several bioactive compounds were calculated. While the specific binding energy for 6-(hydroxymethyl)-1,4,4-trimethylbicyclo[3.1.0]hexan-2-ol was not explicitly stated in the provided abstracts, it was ranked among the top compounds, indicating a significant binding affinity. uin-malang.ac.idresearchgate.net

For the compounds docked with the SMAD4 protein, the binding affinities were reported. unisza.edu.my The selected compounds, including bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, demonstrated favorable binding affinities, suggesting a potential for interaction with this cancer-related protein. unisza.edu.my The specific binding affinity for bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- was found to be -2.0 kcal/mol. unisza.edu.my

The following table summarizes the binding affinity data for related compounds from the discussed studies.

CompoundProtein TargetBinding Affinity (kcal/mol)
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-SMAD4-2.0
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-SMAD4-2.3
ThymolSMAD4-3.8
Oleyl alcohol, trifluoroacetateSMAD4-1.6
Phosphinoline, 1,2,3,4-tetrahydro-SMAD4-2.6

Data sourced from a study on bioactive compounds from Trachyspermum ammi and their interaction with the SMAD4 protein of gallbladder cancer. unisza.edu.my

These computational analyses of binding affinities provide valuable quantitative data that aids in the identification and optimization of lead compounds in drug discovery and other fields of chemical research.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one, which exists as two primary diastereomers: α-thujone and β-thujone. These isomers differ in the stereochemistry at the C-4 carbon bearing a methyl group.

High-Resolution ¹H and ¹³C NMR Spectral Assignment

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the bicyclo[3.1.0]hexane framework and the specific stereoisomer.

For (-)-α-thujone, detailed spectral analysis has led to the unambiguous assignment of all proton and carbon signals. A distinct peak corresponding to the CH2 group within the cyclopentanone (B42830) moiety is often observed in the ¹H NMR spectrum around 2.11–2.13 ppm. researchgate.net A more recent quantitative NMR (qNMR) approach highlights the utility of the well-separated signals of the cyclopropane (B1198618) ring protons for distinguishing between the diastereomers. For α-thujone, a diagnostic signal appears at δ 0.1241 ppm (dd, J = 5.6, 4.0 Hz), while the corresponding signal for β-thujone is found at δ -0.0389 ppm (dd, J = 5.8, 4.0 Hz). ni.ac.rs

The ¹³C NMR spectrum is characterized by the downfield resonance of the carbonyl carbon (C-2), which typically appears at δ 221.1 ppm. The other carbon signals are assigned based on their chemical environment and multiplicity, as determined by techniques like Distortionless Enhancement by Polarization Transfer (DEPT). researchgate.net The methyl groups at C-3 and C-6, and the isopropyl group provide characteristic signals that complete the spectral fingerprint.

Table 1: ¹H and ¹³C NMR Spectral Data for (-)-α-Thujone in CDCl₃
Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity and Coupling Constants (J in Hz)
132.21.88m
2221.1--
345.42.59m
429.82.01m
527.50.94m
632.50.12dd (5.6, 4.0)
720.21.01d (6.8)
815.10.91d (6.8)
928.01.63m
1011.41.05s

Data sourced from bioassay-guided isolation studies. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To overcome spectral overlap and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed. google.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, such as those in the isopropyl group and across the five-membered ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C assignments. For instance, it connects the proton signal of the C-4 methyl group to its corresponding carbon signal. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for stereochemical assignments. For thujone, NOESY can reveal through-space interactions that help define the relative orientation of the methyl and isopropyl groups, confirming the cis or trans relationship that distinguishes the α and β isomers. google.com

Stereochemical Assignments via Diagnostic Shieldings and Coupling Constants

The stereochemistry of thujone isomers is determined by analyzing specific NMR parameters. The magnitude of the proton-proton coupling constant (J-value) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. oup.comyoutube.com The differing J-values observed for the protons on the bicyclic ring system allow for the determination of their relative orientations (e.g., endo vs. exo). libretexts.org

Furthermore, ¹³C chemical shifts are sensitive to steric interactions. The "gamma-gauche effect" is a well-established diagnostic tool where a carbon atom experiences an upfield (more shielded) shift when it is in a gauche orientation to another carbon or substituent three bonds away. These shielding effects, particularly those associated with methyl substitutions, provide strong evidence for stereochemical assignments in bicyclic ketones. cdnsciencepub.com The distinct chemical shifts of the cyclopropane protons in the ¹H NMR spectrum serve as a direct method to differentiate and quantify the α and β diastereomers. ni.ac.rsni.ac.rs

Lanthanide Shift Reagent Studies

In cases of severe signal overlap in the ¹H NMR spectrum, lanthanide shift reagents (LSRs) can be utilized. slideshare.net These are paramagnetic complexes, such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], that coordinate to Lewis basic sites in the molecule, like the carbonyl oxygen of the ketone. nih.govresearchgate.net This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle from the lanthanide ion. libretexts.org By adding incremental amounts of the LSR, overlapping signals can be spread out, simplifying the spectrum and aiding in both structural assignment and stereochemical elucidation of complex bicyclic systems. rsc.orgrsc.org

¹⁷O NMR Spectroscopy for Oxygenated Derivatives

While less common, ¹⁷O NMR spectroscopy provides direct information about the electronic environment of the oxygen atom. For ketones like this compound, the ¹⁷O chemical shift of the carbonyl group is highly sensitive to factors such as ring strain and substitution. Studies on related oxygen-containing bicyclic monoterpenes have shown that ¹⁷O NMR can be a valuable tool for distinguishing between isomers and understanding the electronic structure at the oxygenated center. rsc.orgrsc.org The chemical shift of the carbonyl oxygen in such a strained bicyclic system would provide a unique spectroscopic parameter for its characterization.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights through the analysis of its fragmentation patterns. wormwoodsociety.org The electron ionization (EI) mass spectrum of thujone typically shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular formula C₁₀H₁₆O.

The fragmentation of thujone is governed by the stability of the resulting carbocations and neutral fragments. A characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. oregonstate.edu For thujone, this can lead to the loss of an isopropyl radical (•CH(CH₃)₂) or other alkyl fragments.

The mass spectrum of thujone is characterized by several key fragment ions. researchgate.netnih.gov The base peak is often observed at m/z 81. Other significant peaks are commonly found at m/z 41, 68, 110, and 69. nih.govresearchgate.net These fragments arise from complex rearrangements and cleavages of the bicyclic ring system following ionization. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous confirmation of the elemental formula.

Table 2: Characteristic EI-MS Fragmentation of α-Thujone
m/zRelative IntensityPossible Fragment
152Low[M]⁺ (Molecular Ion)
110High[M - C₃H₆]⁺
81Very High (Base Peak)[C₆H₉]⁺
69High[C₅H₉]⁺
68High[C₅H₈]⁺
41High[C₃H₅]⁺

Data sourced from spectral databases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound and its isomers, GC-MS is invaluable for identification within complex mixtures, such as essential oils or synthetic reaction products.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention time (RT) is a characteristic property for a specific compound under defined analytical conditions. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

While a publicly available mass spectrum for this compound is noted, detailed fragmentation data is more accessible for structurally similar compounds like 5-(1-methylethyl)bicyclo[3.1.0]hexan-2-one (Sabina ketone). nist.gov The fragmentation pattern of such bicyclic ketones is dictated by the rigid, strained ring system and the position of the ketone and alkyl substituents. Common fragmentation pathways involve alpha-cleavage adjacent to the carbonyl group and rearrangements of the bicyclic framework.

Table 1: Representative GC-MS Fragmentation Data for a Bicyclo[3.1.0]hexan-2-one Derivative (Sabina Ketone)

Mass-to-Charge (m/z) Relative Intensity (%) Potential Fragment Identity
138 25 Molecular Ion [M]⁺
95 100 [M - C₃H₇]⁺ (Loss of isopropyl group)
67 80 Further fragmentation
41 75 C₃H₅⁺

Data is representative for the related compound 5-(1-methylethyl)bicyclo[3.1.0]hexan-2-one. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.

For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. The frequency of this carbonyl stretch is sensitive to the molecular environment, particularly ring strain. libretexts.org The structure of this compound contains a five-membered ring fused to a three-membered ring. Ketones within five-membered rings typically exhibit a C=O stretching frequency around 1750 cm⁻¹. pressbooks.publibretexts.org This is a higher frequency compared to open-chain ketones or those in six-membered rings (which absorb near 1715 cm⁻¹), a direct consequence of the increased angle strain in the smaller ring, which leads to a stiffer, higher-frequency bond vibration. libretexts.orglibretexts.org

Other characteristic absorptions would include C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically observed in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1750 C=O Stretch Five-membered ring ketone
2850 - 2960 C-H Stretch Alkane (CH₃, CH₂, CH)
1300 - 1470 C-H Bend Alkane (CH₃, CH₂)

Frequencies are based on established correlations for cyclic ketones. libretexts.orgpressbooks.publibretexts.org

Chiroptical Spectroscopy for Absolute Configuration

This compound possesses multiple stereocenters, meaning it can exist as different enantiomers and diastereomers. Determining the absolute configuration of a specific isomer is a critical analytical challenge that cannot be resolved by techniques like MS or standard IR spectroscopy. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the definitive method for this purpose.

The primary chiroptical techniques used for absolute configuration assignment are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). rsc.org The modern approach involves a powerful combination of experimental measurement and theoretical calculation. rsc.orgacs.org

The process involves:

Measuring the experimental ECD, ORD, or VCD spectrum of the chiral molecule.

Performing high-level computational (quantum chemical) calculations, such as Density Functional Theory (DFT), to predict the theoretical spectra for a specific, known absolute configuration (e.g., the (1R, 5R, 6S)-isomer). rsc.org

Comparing the experimental spectrum with the calculated spectrum. A match between the signs and shapes of the spectral bands allows for the unambiguous assignment of the absolute configuration of the compound . rsc.org

This combined experimental and computational approach has been successfully applied to determine the absolute configurations of complex bicyclo[3.1.0]hexane derivatives, demonstrating its high reliability for conformationally rigid systems. rsc.org

Table 3: Chiroptical Spectroscopy Techniques for Stereochemical Analysis

Technique Principle Application to Bicyclo[3.1.0]hexanes
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by chromophores. Determines absolute configuration by analyzing the electronic transitions of the ketone chromophore.
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation as a function of wavelength. Complements ECD data to provide a confident assignment of absolute stereochemistry. rsc.org

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides detailed stereochemical information from the molecule's vibrational modes, offering an independent confirmation of absolute configuration. rsc.org |

Occurrence and Biogenesis of Bicyclo 3.1.0 Hexanone Structures

Natural Occurrence in Plants and Biological Systems

Bicyclo[3.1.0]hexanone structures, such as thujone, are monoterpene ketones found in a variety of plants. biolifejournals.comfoodandnutritionjournal.org These compounds are notable components of the essential oils of species like wormwood (Artemisia absinthium), sage (Salvia officinalis), tansy (Tanacetum vulgare), and various cedar species (Thuja). foodandnutritionjournal.orgtaylorandfrancis.com The concentration and specific isomers of these compounds, such as α-thujone and β-thujone, can differ significantly between plant species and even within different parts of the same plant, such as the leaves and flowers. openagrar.de For example, in Salvia officinalis, α-thujone can be a major component of the leaf oil, while its concentration is lower in the flower oil. openagrar.de Another related bicyclic monoterpene, sabinene (B1680474), is also found in a number of plants, including some juniper species and oregano. wikipedia.orgnist.gov While direct evidence for the natural occurrence of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one is not extensively documented, the prevalence of its core bicyclo[3.1.0]hexane structure in the plant kingdom suggests its potential presence in some essential oils.

Biosynthetic Pathways of Related Terpenoids and Bicyclic Compounds

The biosynthesis of bicyclo[3.1.0]hexanone structures is rooted in the broader pathways of monoterpene synthesis in plants. wikipedia.org Monoterpenes are C10 compounds derived from the precursor geranyl pyrophosphate (GPP). libretexts.org The formation of GPP itself begins with the fundamental building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.orgnih.gov Plants utilize two primary pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov

For monoterpenes, the MEP pathway is the principal route for the synthesis of IPP and DMAPP. academicjournals.orgresearchgate.net These five-carbon units are then condensed to form the ten-carbon GPP. nih.gov From GPP, a variety of monoterpene synthases catalyze cyclization reactions to create the diverse array of monoterpene skeletons. nih.gov In the case of thujone and related bicyclic compounds, the biosynthesis involves the cyclization of GPP to form the thujane (B1196268) skeleton. wikipedia.orglibretexts.org This process is mediated by specific enzymes, such as sabinene synthase, which converts GPP into sabinene, a precursor to thujone. wikipedia.org Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, would then lead to the formation of the ketone functional group seen in bicyclo[3.1.0]hexan-2-one derivatives. mdpi.com

Microbial Biotransformation of Bicyclo[3.1.0]hexane Derivatives

Microorganisms, particularly fungi and yeasts, are capable of transforming a wide range of terpenes, including bicyclic monoterpenes. researchgate.netbenthamdirect.com These biotransformations are of interest for producing novel compounds with potentially valuable properties. researchgate.net The transformation of bicyclo[3.1.0]hexane derivatives often involves hydroxylation, oxidation, and reduction reactions, leading to a variety of metabolites. nih.govscispace.com

Fungal and Yeast-Mediated Transformations

A number of fungal and yeast species have been shown to biotransform bicyclic monoterpenes. For instance, in a study investigating the microbial transformation of a carene derivative, 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone, several microorganisms including Aspergillus parasiticus, Botrytis cinerea, Saccharomyces cerevisiae, and various Penicillium species were utilized. scispace.com These transformations typically involve the reduction of ketone groups and the hydroxylation of the bicyclic ring system. scispace.com Fungi are known to possess a variety of enzymes, such as cytochrome P450 monooxygenases, that can catalyze these reactions. researchgate.net

Identification of Novel Metabolites

The biotransformation of bicyclo[3.1.0]hexane derivatives can lead to the formation of new, previously uncharacterized metabolites. In the study of 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone, four new metabolites were identified through chromatographic and spectroscopic analyses. scispace.com These included hydroxylated and reduced derivatives of the parent compound, such as 1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol and 1-(6,6-dimethylbicyclo[3.1.0]hexan-3-ol-2-yl)ethanol. scispace.com The identification of such novel metabolites highlights the potential of microbial biotransformation as a tool for generating chemical diversity from readily available terpene starting materials.

Phytochemical Analysis and Metabolomic Profiling

The identification and quantification of bicyclo[3.1.0]hexanone structures in plant extracts and essential oils rely on advanced analytical techniques. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like monoterpenes. biolifejournals.comfoodandnutritionjournal.org This technique allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.

Untargeted metabolomics has also emerged as a powerful approach for profiling the complete set of volatile compounds in a sample. pan.olsztyn.pl This methodology, often employing techniques like high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography, provides a comprehensive overview of the chemical composition and can help in the discovery of novel or unexpected compounds. waters.com These advanced analytical methods are crucial for understanding the natural distribution of bicyclo[3.1.0]hexane derivatives and for characterizing the products of their biotransformation. pan.olsztyn.pl

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bicyclo[3.1.0]hexane scaffold is a key starting point for the synthesis of a wide range of complex molecules, including pharmacologically active agents and conformationally restricted analogues of natural products. The unique chemical reactivity of the strained ring system allows for fragmentation and rearrangement reactions, providing access to diverse molecular architectures. researchgate.net

One significant application is in the development of novel therapeutics. For instance, the bicyclo[3.1.0]hexane core has been employed to synthesize mimics of the transition state of sialic acid during the catalytic cycle of influenza neuraminidases. rsc.org These constrained-ring molecules are designed to fit into the enzyme's active site, potentially acting as potent inhibitors. The synthesis of these complex analogues often involves multi-step sequences, such as photochemical reactions followed by cyclopropanation, to construct the core bicyclic framework. rsc.org

Another area of application is the synthesis of sugar analogues. Researchers have developed routes to create conformationally restricted versions of β-arabinofuranosyl and α-galactofuranosyl rings based on the bicyclo[3.1.0]hexane system. researchgate.netnih.gov These synthetic targets are valuable for studying carbohydrate-protein interactions and developing potential therapeutics. The synthetic strategy often leverages a base-promoted ring contraction of a precursor like an epoxy ketone to form the bicyclo[3.1.0]hexane ring system. researchgate.netnih.gov

The natural monoterpene (+)-3-carene, which contains a dimethylbicyclo[3.1.0]hexane core, serves as an inexpensive and widely available chiral starting material for various complex derivatives. doi.org Ozonolysis followed by intramolecular aldol (B89426) condensation can convert (+)-3-carene into a bicyclic enone, which is a versatile intermediate for producing chiral derivatives with specific olfactory properties. doi.org

Intermediate in the Preparation of Specific Chemical Classes

The 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one skeleton is representative of a structural motif that serves as a crucial intermediate in the synthesis of specific and commercially important classes of chemicals, most notably pyrethroid insecticides and fragrance compounds.

Pyrethroid Insecticides: Derivatives of trimethylbicyclo[3.1.0]hexane are valuable intermediates in the preparation of synthetic pyrethroids. google.com These insecticides are known for their high efficacy against pests and low toxicity to mammals. researchgate.net A patented process describes the use of 4-formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-ene, an isomer of the subject compound's structural class, as a key starting material. google.com This compound is converted through a series of oxidation steps into 3,6,6-trimethyl-3-hydroxybicyclo[3.1.0]hexan-4-one, which is a direct precursor to the acid component of pyrethroid esters. google.com The synthesis often starts from the natural terpene (+)-3-carene, making it a stereospecific and economical route. google.com

Compound NameRole in SynthesisReference
(+)-3-CareneNatural starting material google.com
4-Formyl-3,6,6-trimethylbicyclo[3.1.0]hex-3-eneInitial intermediate google.com
3,4-Epoxy-4-formyl-3,6,6-trimethylbicyclo[3.1.0]hexaneEpoxidized intermediate google.com
3,6,6-Trimethyl-3-hydroxybicyclo[3.1.0]hexan-4-oneKey precursor to pyrethroid acid moiety google.com

Fragrance and Aroma Chemicals: The bicyclo[3.1.0]hexane motif is present in several molecules prized for their olfactory properties, particularly woody and sandalwood notes. perfumerflavorist.com For example, 1'-(3,6,6-Trimethylbicyclo[3.1.0]hexan-3'-yl-2'methyl-pent-1'-(E)-en-3'ol, derived from the rearrangement of carene epoxide, is noted for its lasting floral, sandalwood odor. perfumerflavorist.com Similarly, the complex alcohol (1-methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]cyclopropyl)methanol is a known fragrance ingredient with a desirable scent profile. googleapis.com The synthesis of these compounds highlights the role of the bicyclic core as a scaffold for building aroma chemicals.

Chiral Auxiliary or Ligand Scaffold Development

The rigid conformational nature of the bicyclo[3.1.0]hexane skeleton makes it an excellent scaffold for designing chiral ligands and auxiliaries used in asymmetric synthesis and pharmacology. This structural rigidity helps to orient key functional groups in a well-defined three-dimensional space, which can enhance binding affinity and selectivity for biological targets like receptors and enzymes. nih.gov

Ligands for Adenosine (B11128) Receptors: A prominent application is in the development of ligands for G protein-coupled adenosine receptors. nih.gov The bicyclo[3.1.0]hexane scaffold, referred to as an (N)-methanocarba equivalent, is used in place of the furanose ring in nucleoside agonists. nih.gov This substitution has been shown to significantly increase the potency and selectivity for the A3 adenosine receptor subtype, which is a target for treating inflammation and cancer. nih.gov A series of bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated, demonstrating the scaffold's utility in fine-tuning receptor affinity. nih.gov

Other Pharmacological Scaffolds: The related 3-azabicyclo[3.1.0]hexane motif is a key structural feature in a wide range of biologically active compounds, including drugs and agrochemicals. nih.govresearchgate.net This scaffold is incorporated into lead compounds for various therapeutic targets. Furthermore, bicyclo[3.1.0]hexane derivatives have been synthesized for use as modulators of metabotropic glutamate (B1630785) receptors (mGluR). google.com The constrained nature of the ring system is believed to mimic the specific conformation of glutamate required for binding to certain receptor subtypes.

Scaffold TypeApplicationTarget ClassReference
Bicyclo[3.1.0]hexane (N-methanocarba)Nucleoside analogueAdenosine A3 Receptors nih.gov
3-Azabicyclo[3.1.0]hexanePharmacologically active compoundsVarious (e.g., CNS targets) nih.govresearchgate.net
Functionalized Bicyclo[3.1.0]hexaneGlutamate analogueMetabotropic Glutamate Receptors (mGluR) google.com

Chiral Auxiliaries: Derivatives obtained from the naturally chiral monoterpene (+)-3-carene have been successfully used as chiral auxiliaries in enantioselective transformations. doi.org The defined and rigid stereochemistry of the bicyclic system allows it to effectively control the stereochemical outcome of reactions on attached substrates.

Catalyst Design and Application Utilizing the Bicyclo[3.1.0]hexane Motif

While the bicyclo[3.1.0]hexane framework is a valuable target for catalytic synthesis and a key component in chiral ligands, its direct incorporation into the structure of a catalyst itself is not widely documented in scientific literature. The synthesis of the bicyclo[3.1.0]hexane core often relies on the use of transition metal catalysts, such as dirhodium(II) or copper(I) complexes, which are effective for the requisite cyclopropanation reactions. nih.govd-nb.info For example, the enantioselective synthesis of bicyclo[3.1.0]hexanes can be achieved via oxidative cyclization of enynes using palladium catalysts or through intramolecular cyclopropanation with iron catalysts. d-nb.info However, in these instances, the bicyclo[3.1.0]hexane motif is the product of the catalytic reaction, not a component of the catalyst or its directing ligand. The development of catalysts that feature this specific rigid carbocyclic scaffold remains an area with limited exploration.

Advanced Research Topics and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing the bicyclo[3.1.0]hexanone core, characteristic of compounds like 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one (an isomer of thujone), has led to significant advancements. A key goal is to maximize atom economy, reduce step counts, and achieve high stereoselectivity.

One notable achievement is the stereocontrolled, three-step synthesis of α-thujone enantiomers from the commercially available starting material, 3-methyl-1-butyne (B31179). rsc.orgnih.gov This route is distinguished by its high degree of atom economy and its avoidance of protecting groups and redox manipulations. rsc.orgnih.gov The key steps in this synthesis are:

Formylation: 3-methyl-1-butyne is formylated using dimethylformamide (DMF) to produce the corresponding ynal. rsc.org

Asymmetric Crotylation: A one-pot Brown crotylation of the ynal affords a homoallylic alcohol with high diastereoselectivity and enantioselectivity. rsc.org The enantioselectivity established in this step is crucial for the final product's stereochemistry. rsc.orgnih.gov

Gold-Catalyzed Cycloisomerization: The core bicyclo[3.1.0]hexanone structure is formed through a gold(I)-catalyzed cycloisomerization. rsc.org This step involves a chirality transfer that establishes the all-carbon quaternary center. rsc.orgnih.gov

Broader strategies for constructing the bicyclo[3.1.0]hexane skeleton include photoredox-catalyzed (3+2) annulation reactions between cyclopropenes and aminocyclopropanes, offering a convergent pathway to these highly strained and valuable scaffolds. rsc.orgnih.gov

StepTransformationKey Reagents/CatalystKey Feature
1FormylationDMFBuilds aldehyde functionality.
2Asymmetric CrotylationBrown Crotylation ReagentsEstablishes chirality with high enantioselectivity.
3CycloisomerizationGold(I) CatalystForms the bicyclic core via chirality transfer.

Exploration of Unconventional Reactivity Profiles

Beyond typical ketone chemistry, the strained bicyclo[3.1.0]hexane framework of thujone isomers exhibits unique reactivity. Research into its radical chemistry has revealed pathways distinct from its cationic reactions. When C4 radicals of α- and β-thujone are generated via photolysis of N-hydroxypyridine-2-thione ester precursors, they can undergo specific rearrangements and ring-opening reactions. nih.gov

Notably, this system can differentiate between radical and cationic pathways at the C4 position. While the radical leads to isomerization and ring-opened cyclopentenone products, the generation of a C4 cation results in the formation of carvacrol, a phenolic compound not observed in the radical reactions. nih.gov This makes the thujone skeleton a useful probe for distinguishing between these mechanistic pathways in chemical and biochemical systems. nih.gov

The compound also displays reactivity towards biological macromolecules. For instance, α-thujone acts as a competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. wikipedia.orgnih.gov It is also known to be a 5-HT3 antagonist. wikipedia.orgresearchgate.net This interaction highlights a form of biochemical reactivity where the molecule's specific three-dimensional structure allows it to bind to and modulate the function of complex protein receptors.

Mechanistic Studies of Rearrangement and Ring Opening Reactions

The strained cyclopropane (B1198618) ring fused to a five-membered ring makes the bicyclo[3.1.0]hexane system prone to mechanistically complex rearrangement and ring-opening reactions. Mechanistic studies, combining experimental and computational chemistry, have provided deep insights into these transformations.

Photolysis of thujone precursors generates C4 radicals that have two primary fates: isomerization between the α- and β-forms and the opening of the cyclopropyl (B3062369) ring. nih.gov The ring-opening reaction cleaves the cyclopropane to form 2-methyl-5-isopropylcyclopent-2-enone. nih.gov Kinetic studies have determined the rate constants for this ring-opening process, providing quantitative data on the radical's lifetime. nih.gov

IsomerRing Opening Rate Constant (kr) at 25°C
α-thujone radical4.4 x 107 s-1
β-thujone radical1.0 x 108 s-1

Computational studies on related structures, such as 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, have elucidated the mechanism of thermal rearrangements. These theoretical investigations suggest a two-step process at high temperatures (350 °C): an initial 1,2-elimination of the ester, followed by a rate-determining sigmatropic rearrangement involving a homodienyl 1,5-hydrogen shift. Furthermore, calculations indicate that the cyclopropyl group can undergo homolytic bond cleavage to form an allylically stabilized biradical intermediate, highlighting the energetic accessibility of diradical pathways in these strained systems. Kinetic studies of the thermal rearrangements among four "Δ2-thujenes" also support the involvement of intermediate diradicals in explaining the product distributions. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

While the direct application of flow chemistry to the synthesis of this compound is not yet extensively documented, the principles of sustainable synthesis are highly relevant to modern synthetic routes for this compound. Sustainable, or "green," chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

The three-step synthesis of α-thujone is a prime example of a sustainable approach. rsc.orgnih.gov Its high atom economy ensures that a maximal proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste. The route's design, which obviates the need for protecting groups and redox manipulations, further enhances its efficiency and sustainability by reducing the total number of synthetic steps and the consumption of reagents. rsc.orgnih.gov

The use of catalysis, particularly the gold(I)-catalyzed cycloisomerization, is a cornerstone of green chemistry. rsc.org Catalysts enable transformations with high efficiency and selectivity under milder conditions, which reduces energy consumption and the formation of unwanted byproducts. The development of such catalytic processes is a key direction for future research. The integration of these efficient, catalyzed reactions into continuous flow systems represents a promising future direction. Flow chemistry could offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and streamlined scalability, further advancing the sustainable production of this complex bicyclic ketone.

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

The structural complexity and reactive nature of this compound and its isomers necessitate the use of advanced spectroscopic techniques for their characterization and the study of their dynamic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental tool used in the analysis of these compounds. It has been instrumental in kinetic studies of radical rearrangements and for the identification of various metabolites, such as 7-hydroxy-α-thujone, formed by enzymatic reactions in liver microsomes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in both static and dynamic structural analysis. Quantitative ¹³C NMR has been used to elucidate the biosynthetic pathway of thujone, confirming that its isoprene (B109036) units are derived from the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org More advanced NMR techniques are essential for studying transient intermediates and conformational dynamics. For instance, dynamic ¹H NMR line broadening provided key evidence for the existence of a cyclohexyl oxyallyl intermediate during the rearrangement of a related bicyclo[3.1.0]hexan-6-one derivative. This technique allows for the observation of chemical exchange processes on the NMR timescale, offering insights into reaction mechanisms and conformational flexibility. The comprehensive structural elucidation of novel products and intermediates formed during rearrangement reactions would routinely employ a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to unambiguously assign proton and carbon signals and establish connectivity within the molecule.

Q & A

Q. What are the established synthetic routes for 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield?

The synthesis of bicyclic ketones like this compound often relies on intramolecular cyclopropanation. For example, lithium 2,2,6,6-tetramethylpiperidide (LTMP)-mediated cyclization of epoxyalkenes has been used to generate bicyclo[3.1.0]hexan-2-one scaffolds with yields up to 80% under optimized conditions (e.g., –78°C, THF solvent) . Key variables include:

  • Substrate design : Allyl or propargyl ethers with pre-installed methyl groups to direct cyclization.
  • Catalyst selection : LTMP or Au(I) catalysts (e.g., IMesAuCl/AgBF₄) for regioselective ring closure .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the bicyclic product from byproducts like unreacted epoxides .

Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?

Characterization relies on a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish stereoisomers by analyzing coupling constants (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and quaternary carbon shifts .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol eluents .
  • HRMS : Confirms molecular formula (e.g., C₁₀H₁₄O for the parent compound) with <2 ppm mass error .

Q. What are the stability concerns for bicyclo[3.1.0]hexan-2-one derivatives under laboratory conditions?

Bicyclic ketones are prone to ring-opening or decomposition under specific conditions:

  • Photoreactivity : Irradiation (e.g., UV light) can cleave the cyclopropane ring, forming linear ketones like 3-methylcyclopentanone .
  • Thermal sensitivity : Heating above 80°C may induce retro-cyclopropanation; storage at –20°C in inert atmospheres is recommended.
  • Hydrolysis : Acidic/basic conditions open the strained ring; neutral pH and anhydrous solvents (e.g., DCM) are advised for reactions .

Advanced Research Questions

Q. How can gold-catalyzed oxidative cyclopropanation improve the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one analogs?

Au(I) catalysts enable efficient cyclopropanation of N-allylynamides via carbene intermediates:

  • Mechanism : Pyridine N-oxide oxidizes Au(I) to generate α-ketocarbenoids, which undergo [2+1] cycloaddition with alkenes .
  • Scope : Substituents on the ynamide (e.g., aryl, alkyl) dictate regioselectivity, with yields ranging from 60–95% .
  • Limitations : Electron-deficient substrates require higher catalyst loadings (5–10 mol%) .

Q. What strategies achieve stereoselective functionalization of the bicyclo[3.1.0]hexan-2-one scaffold?

Rigid bicyclic frameworks enable high stereocontrol:

  • Chiral auxiliaries : Use of (1S,5R)-configured starting materials to direct substituents to the exo-face .
  • Lewis acid catalysis : SnCl₄ or Ti(OiPr)₄ promotes stereospecific ring-opening reactions with alcohols or amines (d.r. >20:1) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers via selective acylations .

Q. How can researchers design this compound derivatives for biological activity studies?

Derivatization focuses on modifying the ketone and methyl groups:

  • Ketone reduction : NaBH₄ converts the ketone to an alcohol for prodrug synthesis .
  • N-alkylation : Introducing aziridine or piperidine moieties enhances binding to sigma receptors (Ki < 100 nM) .
  • Fluorination : CF₃ groups at C-6 improve metabolic stability and bioavailability .

Q. How should researchers address contradictions in reported synthetic yields for bicyclo[3.1.0]hexan-2-one derivatives?

Discrepancies often arise from substrate purity or catalytic systems:

  • Catalyst screening : Compare LTMP (60–80% yield) vs. Au(I) (75–95% yield) for the same substrate .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., epoxide dimers) that reduce yield .
  • Scale-up effects : Pilot reactions (0.1 mmol vs. 10 mmol) may show divergent yields due to mixing efficiency .

Q. What role does this compound play in synthesizing complex natural product analogs?

The bicyclic core serves as a precursor for fused γ-lactams and lignans:

  • Oxidative rearrangements : Mn(III)-mediated cyclization forms furofuranones with >95% stereoselectivity .
  • Ring-expansion : Photochemical reactions convert the bicyclo[3.1.0] system into larger carbocycles for terpene synthesis .
  • Pharmaceutical intermediates : Key step in antiviral nucleoside analogs (e.g., 2',3'-dideoxy-2',3'-α-methanocytidine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.